molecular formula C12H12F2O B1324769 Cyclopentyl 3,5-difluorophenyl ketone CAS No. 898791-99-6

Cyclopentyl 3,5-difluorophenyl ketone

Cat. No. B1324769
CAS RN: 898791-99-6
M. Wt: 210.22 g/mol
InChI Key: ZFVGUJCUVBPFEU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Cyclopentyl 3,5-difluorophenyl ketone is 1S/C12H12F2O/c13-10-5-9 (6-11 (14)7-10)12 (15)8-3-1-2-4-8/h5-8H,1-4H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Cyclopentyl 3,5-difluorophenyl ketone has a density of 1.207g/cm3, a boiling point of 281.6ºC at 760 mmHg, and a flash point of 107.8ºC . It appears as a light yellow physical form .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

Cyclopentyl 3,5-difluorophenyl ketone serves as a crucial intermediate in the design and synthesis of pharmaceutical compounds. Its structure allows for the introduction of fluorine atoms into drug molecules, which can significantly alter the drug’s properties, such as metabolic stability, lipophilicity, and bioavailability . The ketone group also provides a reactive site for further chemical modifications, making it a valuable building block in medicinal chemistry.

Material Science: Polymer Synthesis

In material science, this compound finds its application in the synthesis of polymers. The presence of difluorophenyl groups can lead to polymers with enhanced thermal stability and chemical resistance. This makes it suitable for creating materials that require durability under harsh conditions, such as in aerospace or automotive industries .

Organic Synthesis: Building Block for Heterocyclic Compounds

As an organic synthesis building block, cyclopentyl 3,5-difluorophenyl ketone is used to construct complex heterocyclic compounds. These compounds are prevalent in many natural products and pharmaceuticals. The ketone functionality can undergo various reactions, such as condensations or nucleophilic additions, to form diverse heterocyclic structures .

Catalysis: Ligand and Catalyst Development

This compound can act as a ligand in catalyst development, particularly in transition metal-catalyzed reactions. The fluorine atoms can influence the electronic properties of the metal center, potentially leading to catalysts with improved activity or selectivity .

Analytical Chemistry: Chromatographic Standards

In analytical chemistry, cyclopentyl 3,5-difluorophenyl ketone can be used as a standard in chromatographic analysis due to its distinct chemical properties. It helps in the calibration of instruments and ensures the accuracy of analytical methods .

Biochemistry: Enzyme Inhibition Studies

The compound’s unique structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. These studies can lead to the development of new inhibitors that can regulate biological pathways or serve as drugs to treat diseases.

properties

IUPAC Name

cyclopentyl-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O/c13-10-5-9(6-11(14)7-10)12(15)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVGUJCUVBPFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642583
Record name Cyclopentyl(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 3,5-difluorophenyl ketone

CAS RN

898791-99-6
Record name Cyclopentyl(3,5-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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